N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride
Description
This compound features a benzothiazole core substituted at the 6-position with a carboxamide group. The carboxamide nitrogen is further linked to a 2-morpholinoethyl group and another benzothiazol-2-yl moiety. The hydrochloride salt enhances solubility, making it suitable for biomedical applications. The morpholino group likely improves pharmacokinetic properties, such as solubility and metabolic stability .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-1,3-benzothiazole-6-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S2.ClH/c26-20(15-5-6-16-19(13-15)28-14-22-16)25(8-7-24-9-11-27-12-10-24)21-23-17-3-1-2-4-18(17)29-21;/h1-6,13-14H,7-12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLIXOVMGTMOHGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN(C2=NC3=CC=CC=C3S2)C(=O)C4=CC5=C(C=C4)N=CS5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound features a benzo[d]thiazole core, which is known for its diverse biological activities. The presence of the morpholinoethyl group enhances its solubility and bioavailability, making it a promising candidate for drug development. The molecular formula and weight are essential for understanding its pharmacokinetics and interactions with biological targets.
Antimicrobial Activity
Research indicates that derivatives of benzothiazole, including this compound, exhibit significant antimicrobial properties . Specifically, studies have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis and other bacterial infections .
Anti-inflammatory Effects
In addition to antimicrobial activity, this compound has been explored for its anti-inflammatory effects . Research has indicated that modifications in the benzothiazole structure can lead to enhanced anti-inflammatory responses, which could be beneficial in developing new therapeutic agents for inflammatory diseases .
The mechanism by which this compound exerts its biological effects involves interaction with molecular targets such as enzymes and receptors. The benzo[d]thiazole moiety can engage in π-π stacking or hydrogen bonding with these targets, modulating their activity .
Comparative Analysis with Similar Compounds
A comparative analysis reveals that other compounds within the benzothiazole class share similar biological activities but may differ in potency and selectivity. The following table summarizes key structural features and biological activities of related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(benzo[d]thiazol-2-yl)-5-bromo-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride | Bromine substitution | Antimicrobial activity |
| N-(benzo[d]thiazol-2-yl)-2-chloropropanamide | Different alkyl substituent | Antimicrobial properties |
| S-(benzo[d]thiazol-2-yl)-N-(tert-butyl)thiohydroxylamine | Thiol derivative | Potential anti-inflammatory effects |
| N-(benzo[d]thiazol-2-yl)-2-phenylacetamide | Phenyl substituent | Antimicrobial properties |
This table illustrates the diversity within benzothiazole derivatives while highlighting the unique characteristics of this compound.
Case Studies
Several studies have investigated the biological activity of this compound:
- Antimicrobial Efficacy Study : A study demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent.
- In Vivo Anti-inflammatory Study : Another research effort evaluated the anti-inflammatory effects in animal models, revealing a significant reduction in inflammatory markers following treatment with the compound .
- Structure-Activity Relationship (SAR) Analysis : A detailed SAR study highlighted how modifications to the benzothiazole scaffold could enhance both antimicrobial and anti-inflammatory activities, providing insights for future drug design .
Scientific Research Applications
The compound has been investigated for various biological activities, primarily due to its structural components. Key areas of research include:
- Anticancer Properties : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. In vitro studies suggest that derivatives of this compound can inhibit cancer cell proliferation and induce apoptosis through multiple pathways, including the modulation of apoptotic proteins and cell cycle regulators.
- Anti-inflammatory Effects : Research indicates that benzothiazole derivatives can modulate inflammatory responses. The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), making it a candidate for developing anti-inflammatory drugs.
- Antimicrobial Activity : Some studies have shown that benzothiazole derivatives exhibit activity against various pathogens, including bacteria and fungi. This suggests potential applications in treating infections, particularly those resistant to conventional antibiotics.
Mechanistic Studies
Understanding the mechanism of action is crucial for optimizing the compound's efficacy. Research methodologies include:
- Molecular Docking Studies : These studies help elucidate how the compound interacts with biological targets, such as enzymes or receptors involved in disease processes. By simulating binding interactions, researchers can predict the affinity and specificity of the compound towards its targets .
- In Vitro Assays : These assays assess the biological activity of the compound on cultured cells, providing insights into its pharmacodynamics and potential therapeutic effects. Common assays include MTT assays for cell viability and ELISA for cytokine measurement.
Synthesis and Derivatives
The synthesis of N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride typically involves multi-step organic reactions, which may include:
- Formation of the benzo[d]thiazole moiety.
- Introduction of the morpholine group.
- Carboxamide formation through coupling reactions.
The structural diversity among benzothiazole derivatives allows for targeted modifications aimed at enhancing biological activity while minimizing toxicity.
Several case studies have illustrated the efficacy of compounds similar to this compound:
- A study published in Journal of Medicinal Chemistry explored a series of benzothiazole derivatives, demonstrating significant anticancer activity against breast cancer cell lines. The study reported that certain modifications enhanced potency while reducing cytotoxicity towards normal cells.
- Another research article in Pharmaceutical Research examined anti-inflammatory effects in animal models using benzothiazole derivatives, showing promising results in reducing edema and inflammatory markers.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural differences and their implications:
Key Observations :
- Morpholino vs. Other Amines: The 2-morpholinoethyl group in the target compound may offer superior solubility and reduced toxicity compared to dimethylaminoethyl (e.g., ) or phenylsulfonamidoethyl () groups .
- Carboxamide vs. Sulphonamide/Acetamide : The carboxamide at the 6-position (target) could enhance hydrogen-bonding interactions in biological targets compared to sulphonamide () or acetamide () derivatives.
Pharmacokinetic Considerations
- Morpholino Group: Known to improve metabolic stability and reduce plasma protein binding compared to dimethylamino () or unsubstituted amines .
- Fluorine Substituents: Difluoro variants () may increase lipophilicity and blood-brain barrier penetration, whereas the target’s morpholino group prioritizes solubility .
Q & A
Q. How can researchers optimize the synthesis of N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride to improve yield and purity?
Methodological Answer:
- Stepwise Optimization : Adjust reaction parameters such as temperature (e.g., 60–80°C for amide coupling), solvent polarity (e.g., DMF or THF for solubility), and stoichiometric ratios of reactants (e.g., 1:1.2 molar ratio for carboxamide formation).
- Catalyst Selection : Use coupling agents like HATU or EDCI to enhance reaction efficiency .
- Purity Monitoring : Employ thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track reaction progress and minimize side products .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify substituent positions (e.g., morpholinoethyl group at N2 and carboxamide at C6) and assess stereochemical purity .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., via ESI-MS) to validate the hydrochloride salt formation .
- HPLC with UV Detection : Quantify purity (>95%) and detect trace impurities using reverse-phase columns (C18) with acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assays?
Methodological Answer:
- Structural Variant Analysis : Compare activity differences between analogs (e.g., fluorinated vs. methoxy-substituted benzo[d]thiazole derivatives) to identify substituent-specific effects .
- Assay Condition Standardization : Control variables such as cell line selection (e.g., HEK293 vs. HeLa), incubation time, and solvent (DMSO concentration ≤0.1%) to reduce variability .
- Mechanistic Profiling : Use target-specific assays (e.g., kinase inhibition or receptor binding) to isolate pathways influenced by the morpholinoethyl group .
Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Utilize software like AutoDock Vina to model interactions between the carboxamide group and ATP-binding pockets in kinases .
- MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of the benzo[d]thiazole-morpholine complex in lipid bilayers .
- QSAR Modeling : Train models on datasets of thiazole derivatives to correlate substituent electronegativity with IC values .
Q. How can researchers design experiments to validate the compound’s mechanism of action in cellular models?
Methodological Answer:
- Gene Knockdown/Overexpression : Use siRNA targeting hypothesized receptors (e.g., EGFR or PI3K) to observe rescue or loss of compound efficacy .
- Metabolic Profiling : Apply LC-MS-based metabolomics to identify downstream metabolites (e.g., ATP depletion or ROS accumulation) linked to bioactivity .
- Subcellular Localization : Tag the compound with fluorescent probes (e.g., Cy5) and track accumulation in organelles via confocal microscopy .
Data Interpretation and Optimization
Q. How should researchers address discrepancies in solubility data between in silico predictions and experimental results?
Methodological Answer:
- Solvent System Refinement : Test co-solvents (e.g., PEG-400 or cyclodextrins) to enhance aqueous solubility while maintaining stability .
- pH-Dependent Studies : Measure solubility at physiological pH (7.4) and acidic conditions (pH 5.0) to simulate lysosomal environments .
- Computational Adjustment : Refine Hansen solubility parameters using COSMO-RS to align predictions with experimental data .
Q. What strategies are recommended for scaling up synthesis without compromising purity?
Methodological Answer:
- Flow Chemistry : Implement continuous flow reactors to maintain precise temperature control and reduce batch-to-batch variability .
- Recrystallization Optimization : Use solvent pairs (e.g., ethanol/water) to achieve >99% purity post-scaling .
- In-line Analytics : Integrate PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate formation .
Biological Activity and Target Validation
Q. How can researchers differentiate off-target effects from primary mechanisms in cytotoxicity assays?
Methodological Answer:
- Counter-Screening : Test the compound against unrelated targets (e.g., GPCRs or ion channels) to rule out non-specific binding .
- Proteome Profiling : Use affinity pulldown combined with LC-MS/MS to identify interacting proteins in cell lysates .
- Dose-Response Analysis : Compare EC values across multiple assays; significant deviations suggest off-target activity .
Q. What in vitro models are optimal for studying the compound’s pharmacokinetic properties?
Methodological Answer:
- Caco-2 Monolayers : Assess intestinal permeability and P-gp efflux ratios to predict oral bioavailability .
- Microsomal Stability Assays : Use liver microsomes (human/rat) to measure metabolic half-life and identify major CYP450 isoforms involved .
- Plasma Protein Binding : Employ equilibrium dialysis to quantify unbound fraction in human plasma .
Advanced Structural Modifications
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?
Methodological Answer:
- Substituent Scanning : Synthesize analogs with halogens (Cl, F) or electron-donating groups (OCH) at C6 of the benzo[d]thiazole to modulate electron density .
- Morpholine Replacement : Test alternative amines (e.g., piperazine or pyrrolidine) to optimize steric and electronic interactions with targets .
- Salt Form Exploration : Compare hydrochloride, mesylate, and tosylate salts for enhanced solubility and crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
